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Compound of Interest

Compound Name:
2-((tert-Butoxycarbonyl)amino)-4-

chlorobenzoic acid

Cat. No.: B147920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Boc-

amino-4-chlorobenzoic acid. Due to the limited availability of experimentally verified spectra in

public databases, this guide presents a combination of predicted data based on the analysis of

analogous compounds and general spectroscopic principles. Detailed experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are also provided to enable researchers to perform their own analyses.

Data Presentation
The following tables summarize the predicted spectroscopic data for 2-Boc-amino-4-

chlorobenzoic acid. These values are estimations and should be confirmed by experimental

data.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 - 8.2 d 1H Ar-H

~7.4 - 7.6 dd 1H Ar-H

~7.2 - 7.4 d 1H Ar-H

~9.0 - 11.0 br s 1H -COOH

~8.5 - 9.5 br s 1H -NH

1.52 s 9H -C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~170 - 175 C=O (Carboxylic Acid)

~152 - 155 C=O (Carbamate)

~140 - 142 Ar-C

~135 - 138 Ar-C

~130 - 133 Ar-C

~125 - 128 Ar-C

~120 - 123 Ar-C

~118 - 121 Ar-C

~81 - 83 -C(CH₃)₃

~28 -C(CH₃)₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad O-H stretch (Carboxylic Acid)

~3200 Medium N-H stretch (Amide)

~2980 Medium C-H stretch (Aliphatic)

~1715 Strong C=O stretch (Carboxylic Acid)

~1690 Strong C=O stretch (Amide)

~1590, 1480 Medium C=C stretch (Aromatic)

~1250, 1160 Strong C-O stretch (Carbamate)

~750 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation

271/273 [M]⁺ (Molecular ion with Cl isotope pattern)

215/217 [M - C₄H₈]⁺

198/200 [M - C₄H₉O]⁺

171/173 [M - Boc]⁺

154/156 [M - Boc - OH]⁺

126/128 [M - Boc - COOH]⁺

57 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of 2-Boc-amino-4-chlorobenzoic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean,

dry NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Reference the spectrum to the deuterated solvent peaks.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Integrate the signals in the ¹H NMR spectrum and identify the peak chemical shifts in both

¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology (KBr Pellet Technique):

Sample Preparation:

Thoroughly grind 1-2 mg of dry 2-Boc-amino-4-chlorobenzoic acid with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer the mixture to a pellet-pressing die and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum over a typical

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

Sample Preparation: Prepare a dilute solution of 2-Boc-amino-4-chlorobenzoic acid in a

volatile organic solvent (e.g., methanol or ethyl acetate).

Instrumentation: Utilize a GC-MS system equipped with an EI source.

Data Acquisition:

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

The separated components enter the mass spectrometer, where they are ionized by an

electron beam.

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 2-Boc-amino-4-chlorobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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